molecular formula C9H15BN2O4 B2978444 1-Boc-3-methylpyrazole-4-boronic acid CAS No. 2377608-38-1

1-Boc-3-methylpyrazole-4-boronic acid

Cat. No.: B2978444
CAS No.: 2377608-38-1
M. Wt: 226.04
InChI Key: GVPMWXBBOYRYAA-UHFFFAOYSA-N
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Description

1-Boc-3-methylpyrazole-4-boronic acid, with the chemical formula C9H15BN2O4, is a boronic acid derivative. It is widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds. This compound is characterized by the presence of a boronic acid group attached to a pyrazole ring, which is further substituted with a tert-butoxycarbonyl (Boc) protecting group and a methyl group.

Mechanism of Action

Target of Action

1-Boc-3-methylpyrazole-4-boronic acid is primarily used as a reagent in the preparation of various compounds with diverse pharmacological effects . It has been used in the synthesis of aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides as potential JAK2 inhibitors for myeloproliferative disorders therapy, and pyridine derivatives as TGF-β1 and active A signaling inhibitors . Therefore, the primary targets of this compound can vary depending on the specific reaction it is involved in.

Mode of Action

The compound is known to participate in Suzuki–Miyaura cross-coupling reactions . In these reactions, the boronic acid moiety of the compound interacts with a palladium catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by this compound depend on the specific compounds it helps synthesize. For instance, when used to synthesize aminothiazoles, it may affect the γ-secretase pathway . When used to synthesize amino-pyrido-indol-carboxamides, it may influence the JAK2 pathway .

Pharmacokinetics

The compound’s pharmacokinetic properties can also be influenced by the specific compounds it is used to synthesize .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific compounds it helps synthesize and their respective targets. For instance, when used to synthesize potential JAK2 inhibitors, it may contribute to the inhibition of JAK2, a tyrosine kinase involved in various cellular processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reactions it participates in are known to be exceptionally mild and functional group tolerant . Therefore, the reaction conditions can significantly impact the compound’s action. Additionally, the compound’s stability can be influenced by factors such as temperature and pH .

Preparation Methods

The synthesis of 1-Boc-3-methylpyrazole-4-boronic acid typically involves the following steps:

    Formation of the pyrazole ring: The pyrazole ring can be synthesized through various methods, including the reaction of hydrazines with 1,3-diketones or the cyclization of α,β-unsaturated carbonyl compounds with hydrazines.

    Introduction of the boronic acid group: The boronic acid group is introduced via the reaction of the pyrazole derivative with a boron-containing reagent, such as boronic esters or boron trihalides.

    Protection with Boc group: The tert-butoxycarbonyl group is introduced to protect the nitrogen atom in the pyrazole ring, typically using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial production methods often involve optimizing these steps to achieve high yields and purity, using scalable reaction conditions and efficient purification techniques.

Chemical Reactions Analysis

1-Boc-3-methylpyrazole-4-boronic acid undergoes several types of chemical reactions:

    Suzuki-Miyaura coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product is a biaryl or a substituted alkene.

    Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

    Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can then undergo further functionalization.

Common reagents used in these reactions include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and oxidizing agents (e.g., H2O2).

Scientific Research Applications

1-Boc-3-methylpyrazole-4-boronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It is involved in the development of new drugs, particularly those targeting cancer and inflammatory diseases.

    Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.

Comparison with Similar Compounds

1-Boc-3-methylpyrazole-4-boronic acid can be compared with other boronic acid derivatives, such as:

    1-Methyl-1H-pyrazole-4-boronic acid: Lacks the Boc protecting group, making it more reactive but less selective.

    4-Pyrazoleboronic acid pinacol ester: Contains a pinacol ester group instead of the Boc group, offering different reactivity and stability profiles.

    1-Boc-pyrazole-4-boronic acid pinacol ester: Similar to this compound but with a pinacol ester group, providing different solubility and reactivity characteristics.

The uniqueness of this compound lies in its combination of the Boc protecting group and the boronic acid functionality, offering a balance of stability and reactivity that is valuable in various synthetic applications.

Properties

IUPAC Name

[3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrazol-4-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BN2O4/c1-6-7(10(14)15)5-12(11-6)8(13)16-9(2,3)4/h5,14-15H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVPMWXBBOYRYAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(N=C1C)C(=O)OC(C)(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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